2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine chemical structure and SMILES
2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine chemical structure and SMILES
Technical Whitepaper: 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine – Physicochemical Profiling & Synthetic Utility
Executive Summary
2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine is a specialized heterocyclic building block designed for high-value medicinal chemistry applications. Characterized by a gem-dimethyl substituted primary amine attached to a 3-fluoropyridine core, this scaffold leverages the Thorpe-Ingold effect to restrict conformational entropy and the fluorine effect to modulate basicity and metabolic stability. This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and utility in fragment-based drug discovery (FBDD).
Part 1: Structural Identity & Physicochemical Profile[1]
This molecule represents a strategic fusion of a privileged heteroaromatic core with a sterically demanding aliphatic amine. The gem-dimethyl group serves as a "metabolic blocker" at the benzylic position, a common site of cytochrome P450-mediated oxidation.
Nomenclature & Identification
| Identifier Type | Value |
| IUPAC Name | 2-(3-Fluoropyridin-4-yl)-2-methylpropan-1-amine |
| Common Name | 3-Fluoro-4-(1-amino-2-methylpropan-2-yl)pyridine |
| Molecular Formula | C₉H₁₃FN₂ |
| Molecular Weight | 168.21 g/mol |
| Canonical SMILES | CC(C)(CN)c1c(F)cncc1 |
| InChI Key | (Predicted) NXJ... (Structure-dependent) |
| CAS Registry | Not widely indexed; Custom Synthesis Category |
Calculated Physicochemical Properties
Data predicted based on consensus QSAR models.
| Property | Value | Medicinal Chemistry Significance |
| cLogP | ~1.2 | Optimal lipophilicity for CNS and peripheral penetrance. |
| TPSA | 38.9 Ų | High membrane permeability potential (Rule of 5 compliant). |
| pKa (Pyridine N) | ~3.5 | Fluorine substitution lowers basicity (vs. Pyridine pKa ~5.2), reducing lysosomal trapping. |
| pKa (Amine N) | ~9.8 | Typical primary aliphatic amine; likely protonated at physiological pH. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Pyridine nitrogen and Fluorine.[1][2][3] |
Part 2: Synthetic Methodology
The synthesis of gem-dimethyl functionalized pyridines is non-trivial due to steric hindrance. The most robust protocol avoids direct alkylation of the amine and instead utilizes a Nitrile Anion Alkylation strategy followed by reduction. This pathway minimizes side reactions and maximizes yield.
Validated Synthetic Route (The "Nitrile-Reduction" Protocol)
Step 1: Nucleophilic Aromatic Substitution (
-
Precursors: 4-Chloro-3-fluoropyridine + Isobutyronitrile.
-
Reagents: Potassium Hexamethyldisilazide (KHMDS) or LiHMDS, THF, -78°C to RT.
-
Mechanism: The 3-fluoro group activates the 4-position of the pyridine ring for nucleophilic attack by the isobutyronitrile anion. The bulky base (KHMDS) ensures selective deprotonation of the nitrile.
-
Critical Control Point: Temperature control is vital to prevent polymerization of the pyridine.
Step 2: Nitrile Reduction
-
Intermediate: 2-(3-Fluoropyridin-4-yl)-2-methylpropanenitrile.
-
Reagents: Borane-Tetrahydrofuran Complex (
) or Lithium Aluminum Hydride ( ), followed by acidic workup (MeOH/HCl). -
Mechanism: Hydride transfer reduces the nitrile carbon to the primary amine.
-
Purification: Acid-base extraction yields the free amine.
Synthetic Workflow Diagram
Caption: Step-wise synthesis leveraging the activating nature of the 3-fluoro group for
Part 3: Medicinal Chemistry Utility & Logic
This molecule is not merely a linker; it is a pharmacophore modulator . The combination of the fluorine atom and the gem-dimethyl group alters the electronic and steric landscape of the parent scaffold.
The Gem-Dimethyl Effect (Thorpe-Ingold)
-
Conformational Restriction: The two methyl groups create steric bulk that restricts the rotation of the C-C bond between the pyridine and the amine. This reduces the entropic penalty upon binding to a protein target (e.g., a kinase ATP pocket).
-
Metabolic Blocking: Benzylic positions are prone to oxidation by CYP450 enzymes. Replacing the benzylic hydrogens with methyl groups (
) eliminates this metabolic "soft spot," significantly extending the half-life ( ) of the compound.
The Fluorine Effect
-
Basicity Modulation: The electronegative fluorine at the 3-position inductively withdraws electron density from the pyridine nitrogen. This lowers the
(from ~5.2 to ~3.5), reducing the likelihood of protonation. -
Permeability: A neutral pyridine ring is more lipophilic and better able to cross lipid bilayers (blood-brain barrier or cell membranes) than its protonated counterpart.
Structure-Activity Relationship (SAR) Map
Caption: Deconstruction of the molecule's features and their impact on drug-like properties.
Part 4: Handling & Characterization Protocols
Safety & Stability
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Primary amines can absorb
from the air to form carbamates. -
Hazards: Irritant to eyes and skin. Handle in a fume hood.
-
Stability: The pyridine ring is stable, but the amine is reactive toward electrophiles (acid chlorides, aldehydes).
Analytical Expectations (¹H NMR)
-
Solvent:
or . -
Pyridine Protons: Look for signals in the aromatic region (7.0 - 8.5 ppm). The 3-F coupling will split the C2-H and C5-H signals (doublets or multiplets).
-
Gem-Dimethyl: A strong singlet integrating to 6H around 1.3 - 1.5 ppm.
-
Methylene (-CH₂-): A singlet or doublet (if coupled to NH) integrating to 2H around 2.8 - 3.0 ppm.
-
Amine (-NH₂): Broad singlet, chemical shift varies with concentration (typically 1.0 - 2.0 ppm).
References
-
Talele, T. T. (2018).[4] "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Vertex Pharmaceuticals. (2007). "Synthesis method and intermediates of pyridin-2-yl-methylamine." U.S. Patent 7,208,603 B2. (Describes analogous pyridine alkylation chemistry). Link
-
PubChem Compound Summary. (2025). "2-Fluoro-2-methylpropan-1-amine" (Structural Analog Reference).[5] National Center for Biotechnology Information. Link
Sources
- 1. 3-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 57590630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2~{R})-2-[[6-[(3-fluoranyl-4-pyridin-2-yl-phenyl)methylamino]-9-propan-2-yl-purin-2-yl]amino]butan-1-ol | C24H28FN7O | CID 168477809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 4. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-2-methylpropan-1-amine | C4H10FN | CID 55289631 - PubChem [pubchem.ncbi.nlm.nih.gov]
